Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester

Catalog No.
S15829221
CAS No.
M.F
C19H23N3O3S
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-be...

Product Name

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester

IUPAC Name

tert-butyl 2-(1-benzothiophen-5-yl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C19H23N3O3S/c1-19(2,3)25-18(24)20-7-8-21-15(11-20)12-22(17(21)23)14-4-5-16-13(10-14)6-9-26-16/h4-6,9-10,15H,7-8,11-12H2,1-3H3

InChI Key

NNTMHVQFUZJFSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC4=C(C=C3)SC=C4

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound characterized by its unique structural features. This compound belongs to the imidazo[1,5-a]pyrazine family, which is known for its diverse biological activities. The presence of a benzo[b]thienyl group and a hexahydro-3-oxo moiety contributes to its potential applications in medicinal chemistry.

That are typical for imidazo[1,5-a]pyrazine derivatives:

  • Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, utilizing reagents like sodium methoxide or potassium tert-butoxide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Imidazo[1,5-a]pyrazine derivatives have been studied for their potential biological activities, including:

  • Anticancer Properties: Some derivatives exhibit inhibitory effects on cancer cell proliferation.
  • Antiviral and Antibacterial Activities: Certain compounds within this class show promise as antiviral and antibacterial agents.
  • Enzyme Inhibition: The mechanism of action often involves binding to specific enzyme sites, thereby inhibiting their activity .

These biological properties make imidazo[1,5-a]pyrazine derivatives attractive candidates for drug development.

The synthesis of Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid derivatives typically involves multi-component reactions (MCRs) that are atom-economical and efficient. Common methods include:

  • Reactions between Aryl Aldehydes and 2-Aminopyrazines: This step initiates the formation of the imidazo structure.
  • Cycloaddition with Tert-butyl Isocyanide: This reaction helps in forming the final ester product.
  • Use of Continuous Flow Reactors: In industrial settings, these reactors enhance scalability and efficiency in producing larger quantities of the compound.

The applications of Imidazo[1,5-a]pyrazine derivatives are diverse:

  • Medicinal Chemistry: Investigated for their roles as enzyme inhibitors and potential therapeutic agents against various diseases.
  • Material Science: Utilized in developing new materials such as polymers and dyes due to their unique chemical properties.
  • Biological Probes: Employed in biological imaging studies owing to their ability to interact with specific biological targets .

Studies involving Imidazo[1,5-a]pyrazine derivatives often focus on their interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding their mechanism of action and potential therapeutic uses. The binding affinity and specificity towards certain enzymes or receptors are key areas of research that help elucidate their biological roles.

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester can be compared with several similar compounds:

Compound NameStructure TypeNotable Activities
Imidazo[1,2-a]pyrazineDifferent isomerAnticancer properties
Imidazo[1,2-a]pyridineDifferent isomerAntiviral activity
Imidazo[1,5-a]quinoxalineSimilar structureEnzyme inhibition
Pyrazolo[1,5-a]quinoxalineRelated structureAntimicrobial properties

Uniqueness

The uniqueness of Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester lies in its specific substitution pattern and the presence of the benzo[b]thienyl group. This configuration enhances its biological activity and chemical reactivity compared to other imidazo derivatives. The combination of structural elements allows for distinct interactions with biological targets that may not be present in other similar compounds .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

373.14601278 g/mol

Monoisotopic Mass

373.14601278 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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